4-(6-Isopropoxynaphthalen-2-yl)piperidine
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Overview
Description
4-(6-Isopropoxynaphthalen-2-yl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the naphthalene ring system and the isopropoxy group in this compound makes it structurally unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Isopropoxynaphthalen-2-yl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 6-isopropoxynaphthalene with piperidine under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) to facilitate the nucleophilic substitution reaction. The reaction is carried out at a controlled temperature to ensure the desired product is obtained in good yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(6-Isopropoxynaphthalen-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Substitution: Sodium hydride (NaH) in tetrahydrofuran (THF) at controlled temperatures.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced forms of the original compound.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-(6-Isopropoxynaphthalen-2-yl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(6-Isopropoxynaphthalen-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(6-Methoxynaphthalen-2-yl)piperidine: Similar structure but with a methoxy group instead of an isopropoxy group.
4-(6-Ethoxynaphthalen-2-yl)piperidine: Similar structure but with an ethoxy group instead of an isopropoxy group.
4-(6-Butoxynaphthalen-2-yl)piperidine: Similar structure but with a butoxy group instead of an isopropoxy group.
Uniqueness
4-(6-Isopropoxynaphthalen-2-yl)piperidine is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. The isopropoxy group may enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with molecular targets .
Properties
IUPAC Name |
4-(6-propan-2-yloxynaphthalen-2-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-13(2)20-18-6-5-16-11-15(3-4-17(16)12-18)14-7-9-19-10-8-14/h3-6,11-14,19H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKJREAFMKUMEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)C=C(C=C2)C3CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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